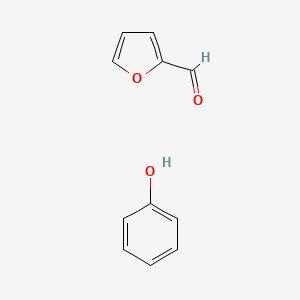
Furan-2-carbaldehyde;phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenol furfuraldehyde is a chemical compound formed by the reaction of phenol and furfural. It is a type of phenolic resin known for its excellent thermal stability, mechanical strength, and resistance to chemical attack. These properties make it valuable in various industrial applications, including adhesives, coatings, and composite materials.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Phenol furfuraldehyde is synthesized through a condensation reaction between phenol and furfural. The reaction typically occurs in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under controlled temperature conditions. The process involves the formation of a methylene bridge between the phenol and furfural molecules, resulting in a thermosetting resin.
Industrial Production Methods: In industrial settings, phenol furfuraldehyde is produced by mixing phenol and furfural in a reactor, followed by the addition of an acid catalyst. The mixture is heated to a specific temperature to initiate the condensation reaction. The resulting resin is then cooled, washed, and dried to obtain the final product. This method ensures high yield and purity of the resin.
Analyse Chemischer Reaktionen
Types of Reactions: Phenol furfuraldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert phenol furfuraldehyde into corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups into the phenol ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced compounds.
Substitution: Halogenated, nitrated, and sulfonated phenol derivatives.
Wissenschaftliche Forschungsanwendungen
Phenol furfuraldehyde has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of various organic compounds and polymers.
Biology: Employed in the preparation of bio-compatible materials and as a crosslinking agent in biomaterials.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of high-performance adhesives, coatings, and composite materials due to its excellent mechanical and thermal properties.
Wirkmechanismus
Phenol furfuraldehyde can be compared with other phenolic resins and furan derivatives:
Phenol Formaldehyde: Similar in structure but uses formaldehyde instead of furfural. Phenol formaldehyde resins are widely used in the production of plywood and laminates.
Furfural Alcohol: Derived from furfural and used in the production of furan resins. It has applications in foundry sand binders and corrosion-resistant materials.
Urea Formaldehyde: Another phenolic resin that uses urea and formaldehyde. It is commonly used in adhesives and particleboard production.
Uniqueness: Phenol furfuraldehyde stands out due to its superior thermal stability and resistance to chemical attack compared to other phenolic resins. Its ability to form strong covalent bonds with various substrates makes it highly valuable in high-performance applications.
Vergleich Mit ähnlichen Verbindungen
- Phenol Formaldehyde
- Furfural Alcohol
- Urea Formaldehyde
- Melamine Formaldehyde
Eigenschaften
CAS-Nummer |
26338-61-4 |
|---|---|
Molekularformel |
C11H10O3 |
Molekulargewicht |
190.19 g/mol |
IUPAC-Name |
furan-2-carbaldehyde;phenol |
InChI |
InChI=1S/C6H6O.C5H4O2/c7-6-4-2-1-3-5-6;6-4-5-2-1-3-7-5/h1-5,7H;1-4H |
InChI-Schlüssel |
ANAGEECPKFGKEL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)O.C1=COC(=C1)C=O |
Verwandte CAS-Nummern |
26338-61-4 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
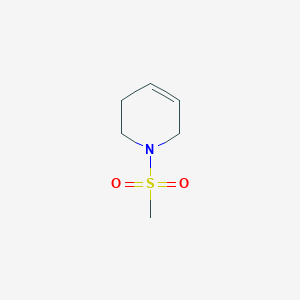
![5-Ethylthiopyrano[3,2-b]indol-4(5H)-one](/img/structure/B8636636.png)

![Benzo[1,5-b']dithiophene-4,8-dione, 2-acetyl-](/img/structure/B8636643.png)



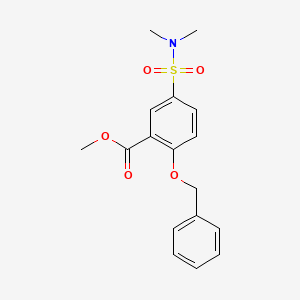
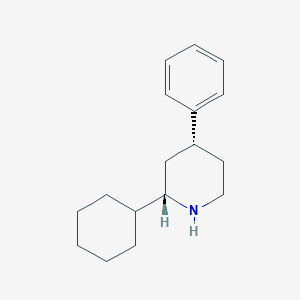
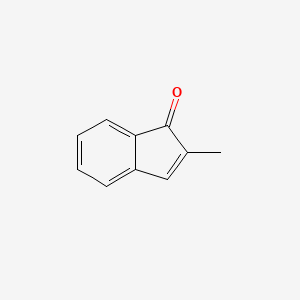

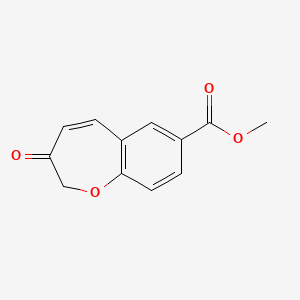
![Methyl [3-(2-oxopropyl)phenoxy]acetate](/img/structure/B8636703.png)

